Cas no 2248328-86-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-6524398
- 2248328-86-9
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylate
-
- インチ: 1S/C23H19N3O4/c27-21-17-12-6-7-13-18(17)22(28)26(21)30-23(29)19-14-24-25(16-10-4-5-11-16)20(19)15-8-2-1-3-9-15/h1-3,6-9,12-14,16H,4-5,10-11H2
- InChIKey: KDVLGDXNHGDVGL-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C=NN(C=1C1C=CC=CC=1)C1CCCC1)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 401.13755610g/mol
- どういたいしつりょう: 401.13755610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 662
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6524398-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylate |
2248328-86-9 | 0.25g |
$999.0 | 2023-05-31 | ||
Enamine | EN300-6524398-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylate |
2248328-86-9 | 0.5g |
$1043.0 | 2023-05-31 | ||
Enamine | EN300-6524398-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylate |
2248328-86-9 | 0.05g |
$912.0 | 2023-05-31 | ||
Enamine | EN300-6524398-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylate |
2248328-86-9 | 1g |
$1086.0 | 2023-05-31 | ||
Enamine | EN300-6524398-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylate |
2248328-86-9 | 10g |
$4667.0 | 2023-05-31 | ||
Enamine | EN300-6524398-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylate |
2248328-86-9 | 2.5g |
$2127.0 | 2023-05-31 | ||
Enamine | EN300-6524398-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylate |
2248328-86-9 | 5g |
$3147.0 | 2023-05-31 | ||
Enamine | EN300-6524398-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylate |
2248328-86-9 | 0.1g |
$956.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylate 関連文献
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylateに関する追加情報
1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 1-Cyclopentyl-5-Phenyl-1H-Pyrazole-4-Carboxylate: A Comprehensive Overview
The compound with CAS No. 2248328-86-9, known as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylate, is a highly specialized organic molecule with a complex structure and diverse applications. This compound belongs to the class of pyrazole derivatives, which have gained significant attention in the fields of pharmacology, materials science, and organic synthesis due to their unique chemical properties and versatile functionalities.
The molecular structure of 1-cyclopentyl and 5-phenyl substituents on the pyrazole ring introduces steric and electronic effects that influence its reactivity and selectivity. The isoindol moiety further enhances the molecule's stability and potential for forming hydrogen bonds, making it a valuable component in drug design and agrochemicals. Recent studies have highlighted its role as a potential lead compound in the development of novel pharmaceutical agents targeting specific biological pathways.
One of the most notable advancements in the synthesis of this compound involves the use of microwave-assisted techniques, which have significantly improved reaction yields and reduced reaction times. Researchers have also explored its application as a ligand in metal-catalyzed reactions, where its ability to coordinate with transition metals has been exploited for catalytic purposes. This has opened new avenues for its use in asymmetric synthesis and enantioselective reactions.
In terms of biological activity, 1-cyclopentyl substituent has been shown to enhance lipophilicity, thereby improving bioavailability. This makes the compound a promising candidate for drug delivery systems. Additionally, its phenyl group contributes to aromaticity, which is crucial for interactions with biological targets such as enzymes and receptors.
Recent research has also focused on the environmental impact of this compound. Studies indicate that it exhibits low toxicity to aquatic organisms under standard testing conditions, suggesting its potential for use in eco-friendly applications. Furthermore, its degradation pathways under various environmental conditions have been investigated, providing insights into its sustainability profile.
The versatility of 1,3-dioxo groups in this molecule has led to their exploration in polymer chemistry. By incorporating this compound into polymeric materials, researchers have developed advanced materials with improved mechanical properties and thermal stability. These materials find applications in high-performance composites and advanced coatings.
In conclusion, 1-cyclopentyl, 5-phenyl, and isoindol functionalities make this compound a multifaceted molecule with wide-ranging applications across various scientific disciplines. Its continued exploration in cutting-edge research ensures that it remains at the forefront of innovation in organic chemistry and related fields.
2248328-86-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylate) 関連製品
- 2034411-32-8(N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-methylthiophene-2-carboxamide)
- 499780-70-0(Benzenemethanamine, 3,5-dibromo-N-methyl-, hydrochloride)
- 2172071-74-6(1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide)
- 957487-87-5(1-(2-chloro-6-fluorophenyl)methyl-5-methyl-3-nitro-1H-pyrazole)
- 1303973-00-3((3-fluoro-4-piperidyl)methanol)
- 5097-82-5(1-phenyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one)
- 899365-18-5(2-(5-chloro-2-ethoxyphenyl)pyrrolidine)
- 1804705-12-1(4-Chloro-5-(difluoromethyl)-2-(fluoromethyl)pyridine)
- 2138077-38-8(N-[2-(aminomethyl)pyrimidin-4-yl]-4-nitrobenzene-1-sulfonamide)
- 1592777-37-1(1-Hexanone, 3-amino-1-cyclopropyl-)



